4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol
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Overview
Description
4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom at the 4-position and a hydroxyl group at the 3-position of the pyrazole ring makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, followed by cyclization to form the pyrazolopyridine core . This reaction is often carried out under reflux conditions in solvents such as acetic acid or 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group at the 3-position can be oxidized to form a ketone or reduced to form an alkyl group.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while oxidation and reduction reactions can modify the functional groups on the pyrazole ring .
Scientific Research Applications
4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biological Studies: The compound is used to study the interactions with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent . The compound’s hydroxyl and bromine groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the bromine and hydroxyl groups, making it less reactive in certain substitution reactions.
4-Chloro-1H-pyrazolo[3,4-b]pyridin-3-ol: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a different ring fusion pattern, leading to different chemical and biological properties.
Uniqueness
The presence of both a bromine atom and a hydroxyl group in 4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol makes it unique compared to its analogs. These functional groups enhance its reactivity in chemical reactions and its binding affinity in biological systems .
Properties
Molecular Formula |
C6H4BrN3O |
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Molecular Weight |
214.02 g/mol |
IUPAC Name |
4-bromo-1,2-dihydropyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-2-8-5-4(3)6(11)10-9-5/h1-2H,(H2,8,9,10,11) |
InChI Key |
LMICZCGDDPWUQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=O)NN2 |
Origin of Product |
United States |
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